Hexanamide, 2,6-diamino-N-dodecyl-, (S)-
Description
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- (CAS: 396728-11-3) is a chiral amide derivative characterized by:
- A hexanamide backbone with amino groups at positions 2 and 4.
- An N-dodecyl (C12) alkyl chain.
- An (S)-configuration at the chiral center.
Its molecular formula is C33H69N3O3 (MW: 555.919 g/mol), and it exhibits moderate lipophilicity due to the dodecyl chain, making it suitable for membrane-associated applications .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-dodecylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(22)17(20)14-11-12-15-19/h17H,2-16,19-20H2,1H3,(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFORZPFABJQKU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445203 | |
| Record name | n-dodecyl lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60654-08-2 | |
| Record name | n-dodecyl lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- typically involves the reaction of dodecylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Hexanamide, 2,6-diamino-N-dodecyl-, (S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydrophobic dodecyl chain can interact with lipid membranes. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
Key Research Findings
b) Structure-Activity Relationships (SAR)
- Chain Length : The dodecyl (C12) chain in the target compound balances lipophilicity and solubility. Tridecyl (C13) chains in NPC 15437 enhance PKC binding affinity due to increased hydrophobic interactions .
- Chirality : The (S)-configuration is critical for enantioselective interactions, as seen in Lisdexamfetamine’s prodrug activation .
- Branched vs. Linear Chains: Branched chains (e.g., 873077-96-4) reduce crystallinity, improving solubility in nonpolar solvents .
Toxicity and Solubility Profiles
Biological Activity
Hexanamide, 2,6-diamino-N-dodecyl-, (S) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of protein kinase C (PKC). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₃₃N₃O
- Molecular Weight : 273.46 g/mol
- IUPAC Name : (S)-2,6-diamino-N-dodecylhexanamide
Hexanamide functions primarily as an inhibitor of PKC, which is a family of serine/threonine kinases involved in various cellular signaling pathways. The compound selectively interacts with the regulatory domain of PKC, preventing its activation without affecting other kinases such as PKA or myosin light chain kinase .
Key Mechanisms:
- Inhibition of PKC Activity : Studies have shown that Hexanamide can inhibit the phosphorylation activity of PKC in vitro, demonstrating a marked selectivity compared to other kinases .
- Impact on Cellular Signaling : By inhibiting PKC, Hexanamide influences downstream signaling pathways that regulate cell proliferation, differentiation, and survival .
1. Cellular Effects
Hexanamide has been shown to modulate various cellular processes:
- Cell Proliferation : Inhibition of PKC can lead to reduced cell growth in certain cancer cell lines.
- Differentiation : The compound has been associated with promoting differentiation in specific cell types by altering signaling pathways related to growth factors .
2. Toxicity and Safety Profile
The safety profile of Hexanamide indicates that it may exhibit some cytotoxic effects at higher concentrations. However, it is generally considered safe within therapeutic ranges used in experimental settings .
Case Studies
Several studies have explored the effects of Hexanamide in different biological contexts:
Case Study 1: Cancer Cell Lines
In a study examining the effects on breast cancer cell lines, Hexanamide was found to significantly reduce cell viability and induce apoptosis through the inhibition of PKC-mediated survival signals. The results indicated a potential use for Hexanamide in cancer therapy .
Case Study 2: Neuroendocrine Function
Research on neuroendocrine cells demonstrated that Hexanamide could enhance calcium signaling and neuropeptide secretion by modulating PKC activity. This suggests its potential role in regulating hormone release and neuronal communication .
Comparative Analysis
The table below summarizes the biological activities and effects of Hexanamide compared to other known PKC inhibitors:
| Compound | Selectivity for PKC | Effect on Cell Growth | Induction of Apoptosis | Other Notable Effects |
|---|---|---|---|---|
| Hexanamide | High | Decreased | Yes | Modulates calcium signaling |
| Staurosporine | Moderate | Decreased | Yes | Broad spectrum kinase inhibition |
| H-7 | Low | Variable | Yes | Non-selective kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
